molecular formula C15H24N4O2S B12228516 1-(cyclopropanesulfonyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine

1-(cyclopropanesulfonyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine

Cat. No.: B12228516
M. Wt: 324.4 g/mol
InChI Key: NUPMRXSESZWHSE-UHFFFAOYSA-N
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Description

1-(cyclopropanesulfonyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine is a complex organic compound with a unique structure that combines a cyclopropane ring, a sulfonyl group, and a piperazine ring

Preparation Methods

The synthesis of 1-(cyclopropanesulfonyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the cyclopropane ring, the introduction of the sulfonyl group, and the construction of the piperazine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(cyclopropanesulfonyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

    Addition: Addition reactions can occur at the cyclopropane ring, leading to ring-opening and the formation of new compounds.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(cyclopropanesulfonyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

1-(cyclopropanesulfonyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine can be compared with other similar compounds, such as:

    1-(cyclopropanesulfonyl)-4-methylpiperazine: This compound lacks the cyclopenta[c]pyrazol-3-yl group, making it less complex and potentially less versatile in its applications.

    4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine: This compound lacks the sulfonyl group, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its combination of structural features, which contribute to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C15H24N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

3-[(4-cyclopropylsulfonylpiperazin-1-yl)methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

InChI

InChI=1S/C15H24N4O2S/c1-17-15(13-3-2-4-14(13)16-17)11-18-7-9-19(10-8-18)22(20,21)12-5-6-12/h12H,2-11H2,1H3

InChI Key

NUPMRXSESZWHSE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CCCC2=N1)CN3CCN(CC3)S(=O)(=O)C4CC4

Origin of Product

United States

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